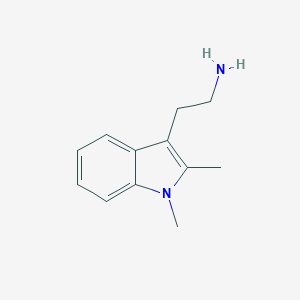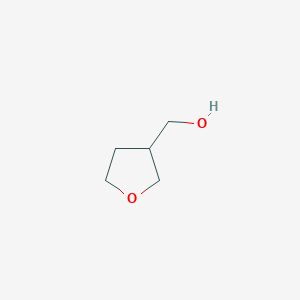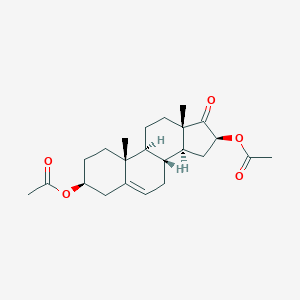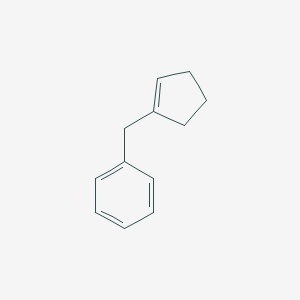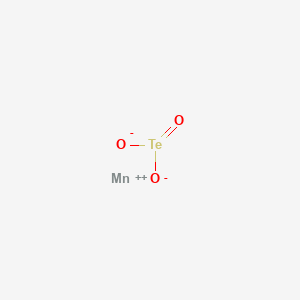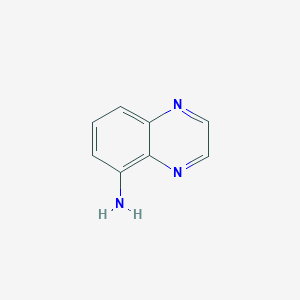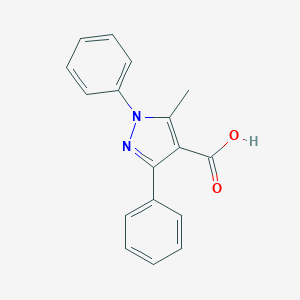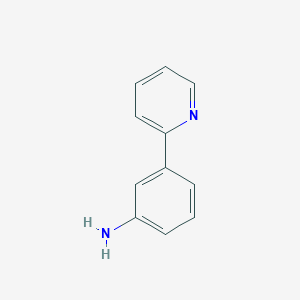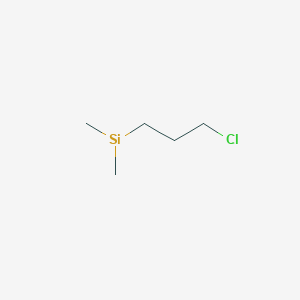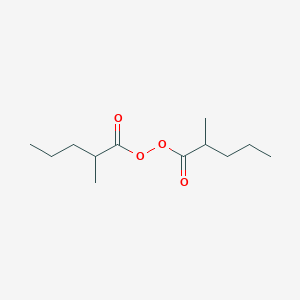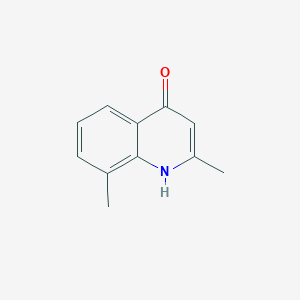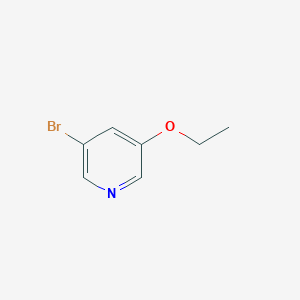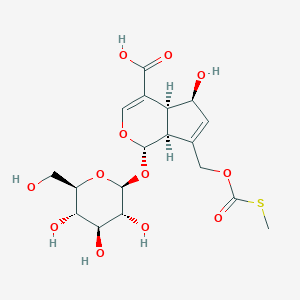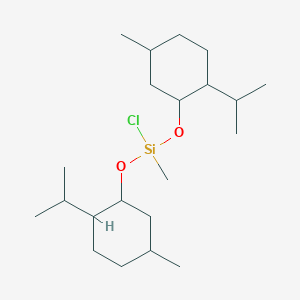
Silane, chlorobis(p-menth-3-yloxy)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, chlorobis(p-menth-3-yloxy)methyl- is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research applications due to its unique properties and potential applications in various fields.
Mécanisme D'action
Silane, chlorobis(p-menth-3-yloxy)methyl- acts as a coupling agent by forming covalent bonds between the organic and inorganic components. It can also act as a surface modifier by forming a thin layer of silane on the substrate surface, which can improve the adhesion and compatibility between the substrate and other materials. As a catalyst, silane, chlorobis(p-menth-3-yloxy)methyl- can accelerate various organic reactions by providing an active site for the reaction to occur.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, chlorobis(p-menth-3-yloxy)methyl-. However, it is considered to be relatively safe and non-toxic when used in laboratory experiments. It is important to handle this compound with care and follow proper safety protocols to avoid any potential hazards.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using silane, chlorobis(p-menth-3-yloxy)methyl- in laboratory experiments is its versatility and potential applications in various fields. It can be used as a coupling agent, surface modifier, and catalyst, providing researchers with a wide range of options for their experiments. However, one limitation of using this compound is its potential reactivity with water and other reactive substances, which can affect the stability and properties of the final product.
Orientations Futures
There are many future directions related to silane, chlorobis(p-menth-3-yloxy)methyl-. One potential area of research is the development of new synthesis methods that can improve the yield and purity of the product. Another area of research is the application of this compound in new fields, such as biomedicine and energy storage. Additionally, researchers can explore the potential of silane, chlorobis(p-menth-3-yloxy)methyl- as a green and sustainable alternative to other coupling agents and surface modifiers.
Conclusion
Silane, chlorobis(p-menth-3-yloxy)methyl- is a versatile and potentially useful compound in scientific research. It can be used as a coupling agent, surface modifier, and catalyst, providing researchers with a wide range of options for their experiments. While there is limited information available on its biochemical and physiological effects, it is considered to be relatively safe when handled properly. There are many future directions related to this compound, and researchers can explore its potential in various fields to advance scientific knowledge and innovation.
Méthodes De Synthèse
Silane, chlorobis(p-menth-3-yloxy)methyl- can be synthesized using a variety of methods. One of the most commonly used methods is the reaction between chloromethyl pivalate and p-menthane-3,8-diol in the presence of a silane coupling agent. This method yields a high purity product with a high yield.
Applications De Recherche Scientifique
Silane, chlorobis(p-menth-3-yloxy)methyl- has a wide range of potential applications in scientific research. It can be used as a coupling agent in the synthesis of various organic-inorganic hybrid materials, such as silica nanoparticles, metal-organic frameworks, and polymer composites. It can also be used as a surface modifier for various substrates, such as glass, metal, and polymer surfaces. Additionally, silane, chlorobis(p-menth-3-yloxy)methyl- can be used as a catalyst in various organic reactions.
Propriétés
Numéro CAS |
17202-01-6 |
|---|---|
Nom du produit |
Silane, chlorobis(p-menth-3-yloxy)methyl- |
Formule moléculaire |
C21H41ClO2Si |
Poids moléculaire |
389.1 g/mol |
Nom IUPAC |
chloro-methyl-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]silane |
InChI |
InChI=1S/C21H41ClO2Si/c1-14(2)18-10-8-16(5)12-20(18)23-25(7,22)24-21-13-17(6)9-11-19(21)15(3)4/h14-21H,8-13H2,1-7H3 |
Clé InChI |
KECCETSEPQJFJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)O[Si](C)(OC2CC(CCC2C(C)C)C)Cl)C(C)C |
SMILES canonique |
CC1CCC(C(C1)O[Si](C)(OC2CC(CCC2C(C)C)C)Cl)C(C)C |
Synonymes |
Chlorobis(p-menth-3-yloxy)(methyl)silane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



